(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
説明
Role of 3-Azabicyclo[3.1.0]hexane Scaffolds in Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold combines a strained bicyclic core with a bridgehead nitrogen atom, creating a three-dimensional structure that mimics bioactive conformations of peptide bonds. This scaffold has been extensively employed in the design of protease inhibitors, kinase modulators, and GPCR-targeted therapeutics. Key advantages include:
- Conformational Rigidity : The fused bicyclic system enforces a defined spatial arrangement of functional groups, reducing entropy penalties during target binding.
- Enhanced Permeability : Studies on bicyclic privileged structures have established that their drug-like ranges (DLRs) for molecular weight (260–524 Da) and lipophilicity (ALogP 0.9–5.4) favor membrane permeability compared to monocyclic analogs.
- Metabolic Stability : The scaffold’s reduced rotatable bond count (≤10) and balanced polar surface area (21.0–128.6 Ų) contribute to resistance against oxidative metabolism.
Recent applications of this scaffold include its incorporation into spiro-fused compounds exhibiting antiproliferative activity against tumor cell lines. For instance, cyclopropa[a]pyrrolizidines spiro-fused to acenaphthylene-1(2H)-one frameworks demonstrated IC~50~ values in the low micromolar range against melanoma (Sk-mel-2) and osteosarcoma (U2OS) cells, with mechanisms linked to cytoskeletal disruption and mitochondrial membrane depolarization.
Table 1: Drug-Like Ranges (DLRs) for Bicyclic Privileged Structures
| Property | Range |
|---|---|
| Molecular Weight (MW) | 260–524 Da |
| ALogP | 0.9–5.4 |
| Hydrogen Bond Acceptors | 2–8 |
| Polar Surface Area (PSA) | 21.0–128.6 Ų |
| Rotatable Bonds (RotB) | ≤10 |
Strategic Importance of tert-Butoxycarbonyl (BOC) Protection in Peptidomimetics
The tert-butoxycarbonyl (BOC) group serves as a cornerstone in the synthesis of peptide-derived therapeutics, particularly for compounds requiring selective protection of amine functionalities. Its utility extends to 3-azabicyclo[3.1.0]hexane-based peptidomimetics, where it enables precise control over reactivity during solid-phase peptide synthesis (SPPS).
- Synthetic Advantages : BOC protection is indispensable for constructing hydrophobic peptides and those containing ester or thioester moieties, as it resists nucleophilic attack under basic conditions. A notable example is the synthesis of tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate, where BOC ensures stability during ring-opening reactions with nucleophiles.
- Metabolic Optimization : BOC-protected analogs of SARS-CoV-2 3CL protease inhibitors, such as compound 2b , demonstrated 4-fold greater antiviral activity (EC~50~ = 170.2 nM) than nirmatrelvir, attributed to enhanced metabolic stability in liver microsomes.
- Challenges in Deprotection : While BOC offers synthetic flexibility, its removal typically requires hazardous hydrogen fluoride (HF), necessitating specialized equipment and protocols.
Table 2: Impact of BOC Protection on Pharmacokinetic Parameters
| Compound | Metabolic Stability (t~1/2~, min) | Bioavailability (%) |
|---|---|---|
| 1a | 48.3 | 62 |
| 2b | 52.7 | 58 |
| Nirmatrelvir | 29.5 | 45 |
The strategic integration of BOC protection into 3-azabicyclo[3.1.0]hexane derivatives exemplifies how synthetic chemistry principles can be leveraged to overcome pharmacokinetic barriers. For example, the BOC group in (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid not only stabilizes the intermediate during synthesis but also modulates the compound’s solubility for improved formulation.
特性
IUPAC Name |
(1S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTDFRNFTVGFRQ-RDDDGLTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251005-34-1 | |
| Record name | rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the following steps:
Formation of the Azabicyclo Structure: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry
Potential Drug Development:
The compound's structural features make it a candidate for the development of novel pharmaceuticals. Its bicyclic framework is similar to certain natural products and can be modified to enhance biological activity. Research has indicated that derivatives of azabicyclic compounds often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.
Case Study: Analgesic Properties
A study focusing on azabicyclic derivatives demonstrated that modifications to the bicyclic structure could lead to compounds with enhanced opioid receptor affinity, suggesting potential use as analgesics. The specific modifications involving the tert-butoxycarbonyl group were found to influence receptor binding and efficacy, highlighting the importance of structural variations in drug design.
Organic Synthesis
Reagent in Chemical Reactions:
(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid serves as an important reagent in organic synthesis. Its ability to undergo various chemical transformations makes it useful for synthesizing more complex molecules.
Table 1: Chemical Transformations Involving the Compound
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Esterification | Reaction with alcohols | Formation of esters |
| Amide Formation | Reaction with amines | Synthesis of amides |
| Carbonyl Addition | Reaction with aldehydes or ketones | Formation of alcohols |
Building Block for Complex Molecules
Synthetic Intermediates:
This compound can act as a versatile building block in the synthesis of larger and more complex organic molecules. Its unique bicyclic structure allows for strategic modifications that can lead to a variety of functional groups, making it valuable in synthetic organic chemistry.
Case Study: Synthesis of Natural Products
In synthetic pathways aimed at constructing natural products, this compound has been employed as a precursor for creating complex alkaloids and terpenoids. Researchers have successfully utilized this compound to facilitate multi-step synthesis processes where its reactivity was harnessed to introduce necessary functional groups.
作用機序
The mechanism of action of (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological context.
類似化合物との比較
Comparison with Structurally Similar Compounds
Stereochemical Variants
Differences in stereochemistry significantly influence physicochemical and biological properties:
Substituent Modifications
Fluorinated Derivatives
Fluorine introduction enhances lipophilicity and metabolic stability:
- Impact : Fluorine atoms increase membrane permeability and resistance to oxidative metabolism, making these derivatives valuable in CNS-targeted drugs .
Ester and Amide Derivatives
Functional group swaps alter reactivity and solubility:
- Impact : Amide derivatives (e.g., CAS: 1523348-12-0) are critical in prodrug strategies, while ester groups improve solubility for in vitro assays .
生物活性
(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, commonly referred to as 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, is a bicyclic compound with significant potential in medicinal chemistry due to its structural characteristics. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- CAS Number : 1931961-71-5
The biological activity of (1S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is primarily attributed to its ability to interact with biological targets involved in various pathways, including:
- Enzyme Inhibition : Similar compounds have been studied for their role as inhibitors of proteases, particularly in viral infections such as SARS-CoV-2. For instance, modifications in the azabicyclo structure have shown promise in enhancing the inhibition of viral main proteases (Mpro) .
Antiviral Activity
A study highlighted the analogs of azabicyclo compounds that exhibited notable antiviral properties against coronaviruses. The introduction of specific substituents on the bicyclic structure can enhance potency against viral targets .
Cytotoxicity and Cell Cycle Effects
Research has demonstrated that compounds with similar structures can induce cytostatic effects by arresting the cell cycle at specific phases:
- G0/G1 Phase Arrest : Compounds tested showed a significant increase in cell population in the G0/G1 phase while reducing the number in the S phase, indicating a potential mechanism for anticancer activity .
Case Studies
Several studies have focused on the biological implications of azabicyclo compounds:
- Antiviral Screening : A comprehensive evaluation of azabicyclo derivatives against SARS-CoV showed varying degrees of inhibition based on structural modifications.
- Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives could effectively inhibit cell proliferation in cancer cell lines comparable to established chemotherapeutic agents like cisplatin.
Q & A
Q. What are the best practices for assessing the compound’s environmental impact?
- Methodological Answer :
- Ecotoxicity Testing : Use Daphnia magna or algae growth inhibition assays (OECD 202/201 guidelines) to determine EC values .
- Biodegradation Studies : Incubate with activated sludge (OECD 301F) and measure TOC removal over 28 days .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
